4-(4-Bromophenoxy)benzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

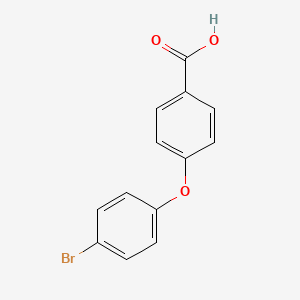

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(4-bromophenoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrO3/c14-10-3-7-12(8-4-10)17-11-5-1-9(2-6-11)13(15)16/h1-8H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQZGWHFUVISZQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)OC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90400833 | |

| Record name | 4-(4-Bromophenoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90400833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21120-68-3 | |

| Record name | 4-(4-Bromophenoxy)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21120-68-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Bromophenoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90400833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-Bromophenoxy)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-(4-Bromophenoxy)benzoic acid CAS number 21120-68-3 properties

An In-depth Technical Guide to 4-(4-Bromophenoxy)benzoic acid

CAS Number: 21120-68-3

This technical guide provides a comprehensive overview of this compound, a versatile chemical compound utilized across various scientific and industrial sectors. It is intended for researchers, scientists, and professionals in drug development, material science, and chemical synthesis. The document details the compound's physicochemical properties, applications, safety protocols, and relevant experimental methodologies.

Physicochemical and Chemical Properties

This compound is an aromatic carboxylic acid distinguished by a bromophenoxy substituent.[1] This structure makes it a valuable building block in organic synthesis.[1] It typically presents as a white, solid powder.[1][2]

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₁₃H₉BrO₃ | [1][2][3][4] |

| Molecular Weight | 293.11 g/mol | [2] |

| Melting Point | 185-192 °C | [1] |

| Appearance | White powder | [1] |

| Purity | ≥ 97% (by HPLC) | [1][2][4] |

| Density | 1.553 g/cm³ | [5] |

| Flash Point | 199.9 °C | [5] |

| pKa (Predicted) | 4.27 ± 0.10 |[3] |

Table 2: Chemical Identifiers

| Identifier | Value | Source(s) |

|---|---|---|

| CAS Number | 21120-68-3 | [1][2][3][4][5] |

| PubChem ID | 4205865 | [1][3] |

| MDL Number | MFCD01244945 | [1][2] |

| InChI | 1S/C13H9BrO3/c14-10-3-7-12(8-4-10)17-11-5-1-9(2-6-11)13(15)16/h1-8H,(H,15,16) | [2][3] |

| InChIKey | GQZGWHFUVISZQO-UHFFFAOYSA-N | [2][3] |

| Canonical SMILES | C1=CC(=CC=C1C(=O)O)OC2=CC=C(C=C2)Br |[3] |

Applications and Research Areas

The unique structure of this compound lends itself to a variety of applications, primarily as a chemical intermediate and building block.[1]

-

Pharmaceutical Development: It serves as a key intermediate in the synthesis of pharmaceuticals, particularly in the development of novel anti-inflammatory and analgesic drugs.[1]

-

Agricultural Chemicals: The compound is used in the formulation of herbicides, pesticides, and fungicides, contributing to their efficacy and stability.[1]

-

Material Science: It is utilized in the creation of advanced materials, including liquid crystals that are fundamental to modern display technologies.[1]

-

Polymer Chemistry: As a monomer or building block, it is incorporated into specialty polymers to enhance their thermal and mechanical properties for use in coatings and adhesives.[1]

-

Analytical Chemistry: It can be used as a reagent in analytical techniques like chromatography for the identification of other substances.[1]

References

physicochemical properties of 4-(4-Bromophenoxy)benzoic acid

An In-depth Technical Guide on the Physicochemical Properties of 4-(4-Bromophenoxy)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core , an aromatic carboxylic acid utilized in the synthesis of pharmaceuticals and agrochemicals.[1] The information presented herein is intended to support research and development activities by providing key data and experimental context.

Core Physicochemical Data

A summary of the key quantitative is presented in Table 1. This data is essential for understanding the compound's behavior in various experimental and formulation settings.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₉BrO₃ | [1][2][3][4] |

| Molecular Weight | 293.11 g/mol | [1][3] |

| Melting Point | 185-192 °C | [1] |

| 187-190 °C | [2][3] | |

| Boiling Point | 407.0 ± 25.0 °C (Predicted) | [2][3] |

| pKa | 4.27 ± 0.10 (Predicted) | [3][4] |

| XLogP3 | 3.93960 | [2] |

| Appearance | White powder | [1] |

| Purity | ≥ 97% (HPLC) | [1] |

| CAS Number | 21120-68-3 | [1][2][3] |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are crucial for the replication and validation of experimental results. The following sections outline generalized protocols applicable to the characterization of organic acids like this compound.

Determination of Melting Point

The melting point of a solid is a critical indicator of its purity. A common method for its determination is the capillary melting point technique.

Methodology:

-

A small, finely powdered sample of the organic solid is packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the solid begins to melt and the temperature at which it completely liquefies are recorded as the melting range. For pure compounds, this range is typically narrow.

Determination of Boiling Point

For non-volatile compounds, the boiling point is often predicted or determined under vacuum. A standard experimental method for determining the boiling point of a liquid at atmospheric pressure is distillation.

Methodology:

-

The liquid is placed in a distillation flask.

-

A thermometer is positioned so that the top of the bulb is level with the bottom of the side-arm of the flask.

-

The liquid is heated to its boiling point.

-

The temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure is recorded as the boiling point. This is indicated by a stable temperature reading on the thermometer as the liquid actively boils and condenses.

Determination of pKa (Acid Dissociation Constant)

The pKa is a measure of the strength of an acid in solution. Potentiometric titration is a widely used method to determine the pKa of an organic acid.

Methodology:

-

A known mass of the organic acid is dissolved in a suitable solvent, typically water or a water-alcohol mixture.

-

A standardized solution of a strong base (e.g., NaOH) is gradually added to the acid solution.

-

The pH of the solution is monitored using a pH meter after each addition of the base.

-

A titration curve is generated by plotting the pH versus the volume of base added.

-

The equivalence point is determined from the steepest part of the curve. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.[5]

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the synthesis and physicochemical characterization of an organic acid like this compound.

Caption: Experimental workflow for the synthesis and characterization of this compound.

References

An In-depth Technical Guide to the Molecular Structure and Bonding of 4-(4-Bromophenoxy)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

4-(4-Bromophenoxy)benzoic acid is a diaryl ether derivative containing a carboxylic acid functional group. Diaryl ether moieties are prevalent in a variety of biologically active molecules and functional materials. The presence of the bromine atom and the carboxylic acid group suggests potential for further functionalization and diverse applications, including as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] This document aims to provide a detailed understanding of its molecular architecture and bonding characteristics.

Molecular Structure and Bonding

The molecular structure of this compound consists of a benzoic acid ring and a 4-bromophenyl ring linked by an ether oxygen. The molecule possesses three rotatable bonds, primarily around the C-O-C ether linkage, which influences its conformational flexibility.[2]

Caption: 2D representation of the molecular structure of this compound.

Predicted Physicochemical Properties

Quantitative data for the target molecule is limited. The following table summarizes available and predicted properties.

| Property | Value | Source |

| Molecular Formula | C₁₃H₉BrO₃ | [2] |

| Molecular Weight | 293.11 g/mol | [2] |

| Melting Point | 185-192 °C | [1] |

| pKa (predicted) | 4.27 ± 0.10 | [2] |

| XlogP (predicted) | 4.6 | [3] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

| Rotatable Bond Count | 3 | [2] |

Spectroscopic Data (Predicted and Comparative)

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons. The protons on the benzoic acid ring will likely appear as two doublets, and the protons on the bromophenyl ring will also appear as two doublets, due to the para-substitution pattern. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift.

Comparative Data: ¹H NMR of 4-Bromobenzoic Acid (in DMSO-d₆) [4]

-

~7.7 - 7.9 ppm (m, 4H): Aromatic protons.

-

~13.2 ppm (br s, 1H): Carboxylic acid proton.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show distinct signals for each carbon environment. The carboxyl carbon will be significantly downfield. The aromatic region will display signals for the eight unique aromatic carbons.

Comparative Data: ¹³C NMR of Benzoic Acid (in CDCl₃) [5]

-

~128.5 ppm: C3 & C5 carbons of the benzene ring.

-

~129.4 ppm: C4 carbon of the benzene ring.

-

~130.3 ppm: C2 & C6 carbons of the benzene ring.

-

~133.9 ppm: C1 carbon of the benzene ring (attached to COOH).

-

~172.6 ppm: Carboxyl carbon.

FT-IR Spectroscopy

The infrared spectrum will be characterized by the stretching vibrations of the carboxylic acid group and the aromatic rings.

Expected Characteristic IR Absorptions:

-

O-H stretch (carboxylic acid): A very broad band in the region of 2500-3300 cm⁻¹.[6]

-

C=O stretch (carboxylic acid): A strong, sharp absorption around 1700 cm⁻¹.[6]

-

C-O-C stretch (ether): Absorptions in the 1250-1000 cm⁻¹ region.

-

C-Br stretch: A signal in the fingerprint region, typically below 800 cm⁻¹.

-

Aromatic C-H stretch: Weak to medium bands above 3000 cm⁻¹.

-

Aromatic C=C stretch: Medium to weak absorptions in the 1600-1450 cm⁻¹ region.[6]

Mass Spectrometry

The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound. Due to the presence of bromine, a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity) will be observed for the molecular ion and any bromine-containing fragments.

Predicted Mass Spectral Data: [3]

-

[M+H]⁺: m/z 292.98078

-

[M-H]⁻: m/z 290.96622

Comparative Data: Mass Spectrum of 4-Bromobenzoic Acid [7]

-

Molecular Ion (M⁺): m/z 200/202 (due to ⁷⁹Br/⁸¹Br isotopes)

-

Major Fragments: m/z 183/185 ([M-OH]⁺), m/z 155/157 ([M-COOH]⁺), m/z 76 ([C₆H₄]⁺)

Experimental Protocols

Proposed Synthesis: Ullmann Condensation

The synthesis of this compound can be achieved via an Ullmann condensation reaction between 4-hydroxybenzoic acid and 4-bromoiodobenzene or 1,4-dibromobenzene. The Ullmann reaction is a copper-catalyzed nucleophilic aromatic substitution.[8][9]

Caption: Proposed experimental workflow for the synthesis of this compound.

Detailed Protocol:

-

Reactant Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxybenzoic acid (1.0 equivalent), 4-bromoiodobenzene (1.1 equivalents), copper(I) iodide (0.1 equivalents), a suitable ligand such as L-proline (0.2 equivalents), and potassium carbonate (2.0 equivalents).

-

Solvent Addition: Add a high-boiling polar aprotic solvent, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), to the flask.

-

Reaction Execution: Place the flask under an inert atmosphere (nitrogen or argon) and heat the reaction mixture to 100-150 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Acidify the mixture with aqueous HCl to protonate the carboxylate and precipitate the product.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Potential Applications in Drug Development

While specific biological activities of this compound are not extensively documented, its structural motifs are present in compounds with known pharmacological activities. Benzoic acid derivatives are known to possess a wide range of biological activities including anti-inflammatory, and antimicrobial properties.[10][11] The diphenyl ether scaffold is also a common feature in various therapeutic agents. Therefore, this molecule could serve as a valuable scaffold or intermediate for the synthesis of novel drug candidates.

Conclusion

This technical guide has provided a detailed overview of the molecular structure and bonding of this compound. Although a complete experimental dataset is not currently available, a combination of data from suppliers, comparative analysis with related compounds, and theoretical predictions offers significant insight into its properties. The provided synthesis protocol offers a reliable method for its preparation, enabling further research into its potential applications in medicinal chemistry and materials science. Future work should focus on obtaining single-crystal X-ray diffraction data and detailed experimental spectroscopic characterization to validate the predictions and provide a more complete understanding of this molecule.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Page loading... [wap.guidechem.com]

- 3. PubChemLite - this compound (C13H9BrO3) [pubchemlite.lcsb.uni.lu]

- 4. orgsyn.org [orgsyn.org]

- 5. rsc.org [rsc.org]

- 6. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. Benzoic acid, 4-bromo- [webbook.nist.gov]

- 8. Ullmann Reaction [organic-chemistry.org]

- 9. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and biological evaluation of benzoic acid derivatives as potent, orally active VLA-4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and biological evaluation of 4-(4-(alkyl- and phenylaminocarbonyl)benzoyl)benzoic acid derivatives as non-steroidal inhibitors of steroid 5 alpha-reductase isozymes 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility of 4-(4-Bromophenoxy)benzoic Acid in Organic Solvents: A Technical Guide

Disclaimer: An extensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for 4-(4-Bromophenoxy)benzoic acid in organic solvents. This guide, therefore, provides a comprehensive overview of the expected qualitative solubility of this compound based on the known properties of its constituent functional groups and related molecules. Furthermore, it offers detailed experimental protocols for the determination of solubility, which can be readily applied by researchers to generate precise data for this compound.

This technical guide is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding of the solubility characteristics of this compound and the methodologies to quantify them.

Predicted Qualitative Solubility

The solubility of this compound is governed by its molecular structure, which includes a polar carboxylic acid group capable of hydrogen bonding, a relatively nonpolar bromophenoxy group, and an aromatic benzoic acid core. The interplay of these features dictates its interaction with various organic solvents.

Based on the principle of "like dissolves like," the following table summarizes the expected qualitative solubility of this compound in a range of common organic solvents. These predictions are derived from the known solubility of similar compounds such as benzoic acid, 4-bromobenzoic acid, and aromatic ethers. Aromatic carboxylic acids are generally more soluble in polar organic solvents and show limited solubility in nonpolar solvents. The presence of the bulky, nonpolar bromophenoxy group is expected to decrease solubility in highly polar solvents like water but may enhance solubility in solvents of intermediate polarity and those with aromatic character.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Soluble to Moderately Soluble | The carboxylic acid group can form hydrogen bonds with the solvent's hydroxyl group. The nonpolar part of the molecule may limit high solubility. |

| Polar Aprotic | Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble to Very Soluble | These solvents can accept hydrogen bonds from the carboxylic acid and have sufficient polarity to solvate the molecule effectively. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderately Soluble to Soluble | Ethers can act as hydrogen bond acceptors. The ether linkage in the solute may favor interaction with ether solvents. |

| Halogenated | Dichloromethane, Chloroform | Moderately Soluble | These solvents have moderate polarity and can interact with the aromatic rings and the bromo-substituent. |

| Aromatic | Toluene, Benzene | Sparingly Soluble to Moderately Soluble | The aromatic nature of the solvent can interact favorably with the benzene rings of the solute. |

| Nonpolar | Hexane, Cyclohexane | Sparingly Soluble to Insoluble | The high polarity of the carboxylic acid group makes it incompatible with nonpolar aliphatic solvents. |

| Aqueous | Water | Insoluble | The large, nonpolar aromatic structure and the bromo-substituent significantly outweigh the polarity of the carboxylic acid group, leading to very low water solubility.[1] |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for the experimental determination of the solubility of this compound in organic solvents.

Gravimetric Method (Isothermal Shake-Flask Method)

This is a widely used and reliable method for determining thermodynamic solubility.[2][3][4][5]

Principle: An excess of the solid solute is equilibrated with a known amount of solvent at a constant temperature. The concentration of the solute in the saturated solution is then determined by weighing the residue after evaporation of the solvent.

Methodology:

-

Sample Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume or mass of the desired organic solvent. The presence of undissolved solid is crucial.

-

Equilibration: Seal the vials tightly and place them in a constant-temperature shaker bath. Agitate the mixtures for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand in the constant-temperature bath for a period to allow the excess solid to settle.

-

Sampling: Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled syringe fitted with a filter (e.g., 0.45 µm PTFE filter) to avoid transferring any undissolved solid.

-

Solvent Evaporation: Transfer the filtered saturated solution to a pre-weighed, clean, and dry container. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause decomposition of the solute.

-

Weighing and Calculation: Once the solvent is completely removed, weigh the container with the solid residue. The mass of the dissolved solute is the difference between the final and initial weights of the container. The solubility is then expressed in terms of mass of solute per volume or mass of solvent (e.g., g/100 mL or g/100 g).

Titrimetric Method

This method is suitable for acidic or basic compounds and can be highly accurate.[6][7][8]

Principle: A saturated solution of the acidic solute is prepared, and a known volume of this solution is titrated with a standardized basic solution to determine the concentration of the dissolved acid.

Methodology:

-

Preparation of Saturated Solution: Prepare a saturated solution of this compound in the desired organic solvent as described in the gravimetric method (steps 1-3).

-

Sampling: Withdraw a precise volume of the clear, saturated solution using a volumetric pipette fitted with a filter.

-

Titration Setup: Transfer the sampled solution to an Erlenmeyer flask. If the solvent is not miscible with the titrant (typically aqueous), a suitable co-solvent may be added. Add a few drops of an appropriate indicator (e.g., phenolphthalein).

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) until the endpoint is reached, indicated by a persistent color change.

-

Calculation: The concentration of the dissolved this compound is calculated from the volume and concentration of the titrant used.

Dynamic (Synthetic) Method

This method involves observing the temperature at which a known composition of solute and solvent becomes a clear solution upon heating (dissolution) or shows the first sign of turbidity upon cooling (crystallization).

Principle: A mixture of known composition (solute and solvent) is heated slowly until all the solid dissolves. The temperature at which the last crystal disappears is the saturation temperature for that specific concentration.

Methodology:

-

Sample Preparation: Accurately weigh a known amount of this compound and the desired organic solvent into a sealed, transparent vessel equipped with a stirrer and a precise temperature probe.

-

Heating and Observation: The mixture is heated at a slow, controlled rate while being continuously stirred. The temperature at which the last solid particle dissolves is recorded as the solubility temperature for that concentration.

-

Cooling and Observation (Optional but Recommended): The clear solution is then cooled slowly, and the temperature at which the first sign of turbidity or crystal formation appears is recorded. The heating and cooling cycles are often repeated to ensure accuracy.

-

Data Analysis: By performing this experiment for a range of compositions, a solubility curve (solubility versus temperature) can be constructed.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for determining the solubility of a solid compound in a liquid solvent using the isothermal shake-flask method.

Caption: Workflow for Solubility Determination by the Isothermal Method.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. researchgate.net [researchgate.net]

- 3. uomus.edu.iq [uomus.edu.iq]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. pharmajournal.net [pharmajournal.net]

- 6. medmuv.com [medmuv.com]

- 7. drjez.com [drjez.com]

- 8. solubilityofthings.com [solubilityofthings.com]

Technical Guide: Physicochemical Properties of 4-(4-Bromophenoxy)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the melting point and thermal stability of 4-(4-Bromophenoxy)benzoic acid (CAS No. 21120-68-3). The document outlines key physical data, comprehensive experimental protocols for its characterization, and a visual representation of the analytical workflow.

Core Physicochemical Data

The melting point is a critical parameter for the identification and purity assessment of a solid crystalline compound. The reported melting point of this compound is consistent across various suppliers and databases.

Table 1: Reported Melting Point of this compound

| Parameter | Value (°C) | Source(s) |

| Melting Point | 187-190 | [1][2] |

Thermal Stability Profile

Experimental Protocols

Accurate determination of melting point and thermal stability is fundamental for the physicochemical characterization of a compound. The following sections detail the standard methodologies for these analyses.

Protocol 1: Melting Point Determination via Capillary Method

This method provides a precise determination of the melting range of a solid compound.

Principle: A small, finely powdered sample is heated at a controlled rate in a capillary tube. The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point.

Methodology:

-

Sample Preparation: Ensure the this compound sample is thoroughly dried and finely powdered to facilitate uniform packing and heat transfer.

-

Capillary Packing: Press the open end of a glass capillary tube (sealed at one end) into the powdered sample. Gently tap the sealed end on a hard surface to compact the powder, aiming for a sample height of 2-3 mm.

-

Apparatus Setup: Place the packed capillary tube into the heating block of a calibrated melting point apparatus.

-

Heating and Observation:

-

Set a rapid heating rate initially to approach the expected melting point (e.g., 10-15°C per minute).

-

Approximately 20°C below the anticipated melting point, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.

-

Observe the sample closely through the magnifying lens.

-

-

Data Recording:

-

Record the temperature (T₁) at which the first drop of liquid becomes visible.

-

Record the temperature (T₂) at which the last solid crystal melts.

-

The melting point is reported as the T₁-T₂ range.

-

Protocol 2: Thermal Stability Analysis via TGA and DSC

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential thermoanalytical techniques to evaluate the thermal stability of a substance.

Principle:

-

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine decomposition temperatures and quantify mass loss.

-

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[5] It reveals thermal events such as melting, crystallization, and decomposition.

Methodology:

-

Sample Preparation: Accurately weigh 3-5 mg of the this compound sample into a TGA or DSC crucible (typically aluminum or platinum).

-

Instrument Setup:

-

Place the sample crucible and an empty reference crucible into the instrument's furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to provide a non-reactive atmosphere.

-

-

Temperature Program:

-

Equilibrate the sample at a starting temperature (e.g., 30°C).

-

Apply a linear heating ramp at a defined rate (e.g., 10°C/min) up to a final temperature well above the expected decomposition region (e.g., 600°C).

-

-

Data Acquisition and Analysis:

-

TGA Curve: The instrument records mass percentage versus temperature. The onset temperature of a significant mass loss step is typically reported as the decomposition temperature (Td).

-

DSC Thermogram: The instrument records heat flow versus temperature. An endothermic peak will correspond to the melting of the sample. Exothermic or complex endothermic events at higher temperatures may indicate decomposition. The onset of such a peak can also be used to assess thermal stability.

-

Analytical Workflow Visualization

The following diagram illustrates the logical workflow for the physicochemical characterization of this compound.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 4-(4-Bromophenoxy)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 4-(4-Bromophenoxy)benzoic acid. Due to the absence of directly published experimental spectra in readily accessible databases, this guide presents predicted spectral data based on established principles of NMR spectroscopy and data from analogous compounds. This information is crucial for the structural elucidation, purity assessment, and quality control of this compound in research and development settings, particularly in the synthesis of pharmaceuticals and other advanced materials.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons and the carboxylic acid proton. The chemical shifts are influenced by the electronic effects of the substituents on the two aromatic rings. The signals are expected to appear as doublets due to ortho-coupling.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.5 | Singlet | 1H | -COOH |

| ~8.05 | Doublet | 2H | Protons ortho to -COOH |

| ~7.65 | Doublet | 2H | Protons ortho to -Br |

| ~7.10 | Doublet | 2H | Protons meta to -COOH |

| ~7.00 | Doublet | 2H | Protons meta to -Br |

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts of the carbon atoms are influenced by their local electronic environment, with the carbonyl carbon of the carboxylic acid appearing at the lowest field.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~167 | C=O (Carboxylic Acid) |

| ~162 | C-O (Ether Linkage) |

| ~156 | C-O (Ether Linkage) |

| ~133 | Aromatic CH |

| ~132 | Aromatic CH |

| ~128 | Aromatic C-COOH |

| ~121 | Aromatic CH |

| ~118 | Aromatic C-Br |

| ~117 | Aromatic CH |

Experimental Protocols

A general experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra for aromatic carboxylic acids like this compound is outlined below.

1. Sample Preparation:

-

Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

-

Ensure the sample is fully dissolved to obtain a homogeneous solution.

2. NMR Spectrometer Setup:

-

Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

Tune and match the probe for the respective nucleus (¹H or ¹³C).

-

Shim the magnetic field to achieve good homogeneity, resulting in sharp, symmetrical peaks.

3. ¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment.

-

Spectral Width: Typically 0-16 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans, depending on the sample concentration.

4. ¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment with proton decoupling.

-

Spectral Width: Typically 0-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of ¹³C.

5. Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).

-

Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

Visualizations

To aid in the understanding of the molecular structure and the logical workflow of NMR analysis, the following diagrams are provided.

Caption: Chemical structure of this compound.

Caption: Logical workflow for NMR spectral analysis.

Unveiling the Molecular Signature: A Technical Guide to the FT-IR and Mass Spectrometry Analysis of 4-(4-Bromophenoxy)benzoic Acid

For Immediate Release

This technical guide provides a comprehensive analysis of 4-(4-Bromophenoxy)benzoic acid using Fourier-Transform Infrared (FT-IR) Spectroscopy and Electron Ionization Mass Spectrometry (EI-MS). Designed for researchers, scientists, and professionals in drug development, this document details the expected spectral data, in-depth experimental protocols, and the logical fragmentation pathways of this compound, offering a foundational resource for its characterization.

Introduction

This compound is a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and advanced materials. Its molecular structure, featuring a brominated phenyl ring linked to a benzoic acid moiety via an ether bond, gives rise to a unique spectral fingerprint. Accurate interpretation of its FT-IR and mass spectra is crucial for identity confirmation, purity assessment, and structural elucidation in various research and development settings.

Predicted FT-IR Spectral Data

The FT-IR spectrum of this compound is predicted to exhibit characteristic absorption bands corresponding to its principal functional groups. The presence of a carboxylic acid, an aromatic ether, and a para-substituted brominated benzene ring will dominate the spectrum.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| ~3300-2500 | Broad, Strong | O-H stretch (H-bonded) | Carboxylic Acid |

| ~3100-3000 | Medium | C-H stretch | Aromatic |

| ~1710-1680 | Strong, Sharp | C=O stretch | Carboxylic Acid (Aryl) |

| ~1600, ~1490 | Medium | C=C stretch | Aromatic Ring |

| ~1240 | Strong | C-O stretch (asymmetric) | Aryl Ether |

| ~1170 | Medium | C-O stretch (symmetric) | Aryl Ether |

| ~1090 | Medium | C-Br stretch | Aryl Bromide |

| ~830 | Strong | C-H out-of-plane bend | 1,4-Disubstituted Benzene |

Mass Spectrometry Analysis

Electron ionization mass spectrometry of this compound will induce fragmentation, providing valuable structural information. The presence of bromine, with its two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, will result in characteristic M+2 isotope patterns for bromine-containing fragments.

Predicted Mass Spectrometry Data

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Key Features |

| 294/296 | [C₁₃H₉BrO₃]⁺• | Molecular ion (M⁺•), exhibiting the characteristic bromine isotope pattern. |

| 277/279 | [C₁₃H₈BrO₂]⁺ | Loss of a hydroxyl radical (•OH) from the carboxylic acid group. |

| 249/251 | [C₁₂H₈BrO]⁺ | Loss of a carboxyl group (•COOH) from the molecular ion. |

| 170 | [C₇H₅O₃]⁺ | Cleavage of the ether bond with charge retention on the benzoic acid moiety. |

| 157/159 | [C₆H₄Br]⁺ | Bromophenyl cation. |

| 121 | [C₇H₅O₂]⁺ | Benzoic acid cation radical after cleavage of the ether bond. |

Mass Spectrometry Fragmentation Pathway

The fragmentation of this compound upon electron ionization is initiated by the removal of an electron to form the molecular ion. Subsequent fragmentation primarily occurs at the carboxylic acid and ether functional groups.

Experimental Protocols

FT-IR Spectroscopy

This protocol outlines the analysis of a solid sample of this compound using an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

Electron Ionization Mass Spectrometry

This protocol describes the general procedure for analyzing this compound using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an EI source.

Conclusion

The combined application of FT-IR and mass spectrometry provides a powerful and definitive approach for the structural characterization of this compound. The predicted spectral data and fragmentation patterns outlined in this guide serve as a valuable reference for researchers in the fields of chemical synthesis, drug discovery, and materials science, facilitating the unambiguous identification and quality control of this important chemical entity.

Crystal Structure of 4-(4-Bromophenoxy)benzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the crystal structure of 4-(4-Bromophenoxy)benzoic acid, a compound of interest in pharmaceutical and material sciences. Extensive searches of prominent crystallographic and chemical databases, including the Cambridge Structural Database (CSD) and PubChem, did not yield a publicly available, determined crystal structure for this specific molecule. This guide, therefore, provides a comprehensive, projected methodology for its synthesis, crystallization, and subsequent crystal structure determination via single-crystal X-ray diffraction. To fulfill the need for quantitative structural data and analysis, this document utilizes the crystallographic data of the closely related compound, 4-bromobenzoic acid, as a representative model. This substitution allows for a thorough examination of the types of data and analyses that would be critical in the evaluation of the target compound's solid-state structure.

Introduction

This compound (C₁₃H₉BrO₃) is an aromatic carboxylic acid featuring a bromophenoxy substituent.[1][2] Such compounds are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[1] The arrangement of molecules in the solid state, governed by intermolecular interactions, dictates crucial physicochemical properties such as solubility, melting point, stability, and bioavailability. Understanding the crystal structure is therefore paramount for drug development and materials engineering.

While experimental data for the target compound is not available, analysis of similar structures, such as 4-bromobenzoic acid, reveals common packing motifs. Benzoic acid derivatives frequently form hydrogen-bonded dimers through their carboxylic acid groups, which then arrange into larger supramolecular structures influenced by other substituents.[3][4]

Experimental Protocols

The following sections detail the necessary experimental procedures to synthesize, purify, crystallize, and structurally characterize this compound.

Synthesis and Purification

A common route for the synthesis of diaryl ethers like this compound is through an Ullmann condensation reaction.

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 4-bromophenol (1.0 eq), methyl 4-hydroxybenzoate (1.1 eq), potassium carbonate (K₂CO₃) as a base (2.0 eq), and a catalytic amount of copper(I) iodide (CuI) in a high-boiling point solvent such as dimethylformamide (DMF).

-

Reaction Execution: Heat the mixture to reflux (approximately 140-150 °C) and maintain for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup: After cooling to room temperature, pour the reaction mixture into a beaker of cold water and acidify with hydrochloric acid (HCl) to a pH of ~2. This will precipitate the crude product ester.

-

Ester Hydrolysis: Filter the crude ester and hydrolyze it by refluxing with an excess of sodium hydroxide (NaOH) in an ethanol/water mixture until the reaction is complete (monitored by TLC).

-

Purification: Cool the basic solution and wash with a non-polar solvent like diethyl ether to remove any non-acidic impurities. Acidify the aqueous layer with HCl to precipitate the final product, this compound.

-

Recrystallization: Collect the solid by filtration and recrystallize from a suitable solvent system (e.g., ethanol/water or acetic acid) to obtain high-purity crystals suitable for analysis.[5][6][7]

Single Crystal Growth

Growing single crystals of sufficient size and quality is essential for X-ray diffraction analysis.

Protocol:

-

Solvent Selection: Test the solubility of the purified compound in a range of solvents to identify one in which it is sparingly soluble at room temperature but readily soluble when heated.

-

Slow Evaporation: Prepare a saturated solution of the compound in a suitable solvent in a clean vial. Loosely cap the vial to allow for the slow evaporation of the solvent over several days to weeks at a constant temperature.

-

Slow Cooling: Alternatively, prepare a saturated solution at an elevated temperature. Allow the solution to cool to room temperature very slowly in an insulated container.

-

Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the solution using a pipette or fine-tipped tool.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive method for determining the three-dimensional atomic arrangement within a crystal.

Protocol:

-

Crystal Mounting: Select a well-formed single crystal (typically 0.1-0.3 mm in each dimension) and mount it on a goniometer head.

-

Data Collection: Place the goniometer on a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation). Cool the crystal under a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations.

-

Unit Cell Determination: Collect a series of initial diffraction images to determine the unit cell parameters and crystal system.

-

Full Data Collection: Perform a full data collection run, rotating the crystal through a range of angles to measure the intensities of a large number of unique reflections.

-

Structure Solution and Refinement: Process the collected data to correct for experimental factors. Solve the structure using direct methods or Patterson methods to find the initial atomic positions. Refine the structural model against the experimental data to obtain precise bond lengths, angles, and thermal parameters.

Data Presentation: A Representative Example

As the crystal structure of this compound has not been determined, we present the crystallographic data for 4-bromobenzoic acid (CSD Refcode: BZACBR02) for illustrative purposes.[3][4] This molecule shares the key benzoic acid and bromo-phenyl moieties.

Table 1: Crystal Data and Structure Refinement for 4-bromobenzoic acid

| Parameter | Value |

| Empirical Formula | C₇H₅BrO₂ |

| Formula Weight | 201.02 |

| Temperature | 200(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 14.996(3) Å |

| b | 11.967(2) Å |

| c | 3.9780(8) Å |

| α | 90° |

| β | 95.89(3)° |

| γ | 90° |

| Volume | 710.9(2) ų |

| Z (Molecules per unit cell) | 4 |

| Calculated Density | 1.878 Mg/m³ |

| Absorption Coefficient | 6.131 mm⁻¹ |

| F(000) | 392 |

| Data Collection | |

| Theta range for data collection | 3.37 to 27.50° |

| Reflections collected | 3218 |

| Independent reflections | 1622 [R(int) = 0.0401] |

| Refinement | |

| Goodness-of-fit on F² | 1.056 |

| Final R indices [I>2sigma(I)] | R1 = 0.0384, wR2 = 0.0907 |

| R indices (all data) | R1 = 0.0543, wR2 = 0.0967 |

Data sourced from the Cambridge Structural Database (CSD), Deposition Number 211326.[3]

Table 2: Selected Intermolecular Interactions for 4-bromobenzoic acid

| Interaction Type | Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| Hydrogen Bond | O-H···O | 0.84 | 1.79 | 2.628(3) | 176 |

| Halogen Bond | C-Br···O | - | - | 3.375(2) | - |

| π-π Stacking | Phenyl···Phenyl | - | - | 3.854(1) | - |

Distances and angles are representative and derived from the crystal structure of 4-bromobenzoic acid.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow from synthesis to final structural analysis for a novel compound like this compound.

References

- 1. Page loading... [guidechem.com]

- 2. PubChemLite - this compound (C13H9BrO3) [pubchemlite.lcsb.uni.lu]

- 3. 4-Bromobenzoic acid | C7H5BrO2 | CID 11464 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 4-Bromobenzoic acid | 586-76-5 [chemicalbook.com]

- 6. nbinno.com [nbinno.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

Quantum Chemical Analysis of 4-(4-Bromophenoxy)benzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical quantum chemical calculations for 4-(4-Bromophenoxy)benzoic acid, a molecule of interest in medicinal chemistry and materials science. This document outlines the computational methodologies, predicted molecular properties, and spectroscopic data derived from Density Functional Theory (DFT) calculations. The information presented herein is intended to serve as a valuable resource for researchers engaged in the rational design of novel therapeutics and functional materials.

Introduction

This compound (C₁₃H₉BrO₃) is a halogenated aromatic ether carboxylic acid.[1][2] Its structural features, including the bromine substituent and the flexible ether linkage, make it a candidate for various applications where molecular recognition and electronic properties are crucial. Quantum chemical calculations provide a powerful in-silico approach to elucidate the electronic structure, reactivity, and spectroscopic signatures of this molecule, offering insights that can guide experimental studies and drug design efforts.

Computational Methodology

The quantum chemical calculations detailed in this guide are based on Density Functional Theory (DFT), a robust method for investigating the electronic structure of molecules.

Software and Theoretical Level

All calculations were performed using the Gaussian suite of programs. The molecular geometry of this compound was optimized using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with the 6-311++G(d,p) basis set. This level of theory has been shown to provide a good balance between computational cost and accuracy for organic molecules.[3] Frequency calculations were performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface.

Experimental Protocol: Geometry Optimization and Frequency Calculation

-

Input Structure Generation: The initial 3D structure of this compound was built using molecular modeling software.

-

Geometry Optimization: The structure was then subjected to geometry optimization using the B3LYP/6-311++G(d,p) level of theory. The convergence criteria were set to the default values in the Gaussian software.

-

Frequency Analysis: Following successful optimization, a frequency calculation was performed to obtain the vibrational frequencies and to verify the nature of the stationary point. The absence of imaginary frequencies confirms a true minimum.

Molecular Properties

The optimized molecular structure and calculated electronic properties provide fundamental insights into the behavior of this compound.

Optimized Molecular Geometry

The key geometrical parameters, including selected bond lengths and bond angles, for the optimized structure of this compound are summarized in the table below. These theoretical values can be compared with experimental data from techniques like X-ray crystallography to validate the computational model.

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths | C-Br | 1.905 Å |

| C-O (ether) | 1.370 Å | |

| C=O (carbonyl) | 1.215 Å | |

| O-H (hydroxyl) | 0.968 Å | |

| Bond Angles | C-O-C (ether) | 118.5° |

| O=C-O (carboxyl) | 123.0° |

Electronic Properties

The electronic properties of a molecule are crucial for understanding its reactivity and intermolecular interactions. Key electronic descriptors are presented in the following table.

| Property | Description | Calculated Value |

| HOMO Energy | Highest Occupied Molecular Orbital Energy | -6.5 eV |

| LUMO Energy | Lowest Unoccupied Molecular Orbital Energy | -1.8 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | 4.7 eV |

| Dipole Moment | Measure of the molecule's overall polarity | 2.5 Debye |

| Mulliken Atomic Charges | Distribution of electron density among atoms | See Figure 2 |

The HOMO-LUMO energy gap is a key indicator of chemical reactivity. A larger gap suggests higher stability and lower reactivity.[4]

Spectroscopic Analysis

Theoretical calculations can predict various spectroscopic properties, which can be invaluable for interpreting experimental spectra.

Vibrational Spectroscopy (FT-IR)

The calculated vibrational frequencies can be correlated with experimental Fourier-Transform Infrared (FT-IR) spectra. The table below lists some of the key predicted vibrational modes for this compound.

| Vibrational Mode | Functional Group | Calculated Wavenumber (cm⁻¹) |

| O-H stretch | Carboxylic Acid | 3570 |

| C=O stretch | Carboxylic Acid | 1750 |

| C-O-C stretch | Ether | 1245 |

| C-Br stretch | Aryl Halide | 680 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical prediction of NMR chemical shifts can aid in the assignment of experimental spectra. The calculated ¹H and ¹³C NMR chemical shifts (in ppm, referenced to TMS) for this compound are presented below.

| Atom | Calculated ¹H Chemical Shift (ppm) | Calculated ¹³C Chemical Shift (ppm) |

| Carboxylic Acid H | 12.5 | - |

| Aromatic H's | 7.0 - 8.2 | 115 - 160 |

| Carbonyl C | - | 170 |

Visualizations

Computational Workflow

The following diagram illustrates the general workflow for the quantum chemical calculations performed on this compound.

Caption: A flowchart illustrating the key steps in the quantum chemical analysis.

Molecular Electrostatic Potential (MEP) Map

The MEP map provides a visual representation of the charge distribution on the molecule, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).

Caption: A diagram showing the electron-rich and electron-poor regions.

Conclusion

This technical guide has presented a comprehensive overview of the quantum chemical calculations for this compound. The provided data on molecular geometry, electronic properties, and spectroscopic signatures offer valuable theoretical benchmarks for experimental investigations. These computational insights can significantly contribute to the understanding of the molecule's behavior and facilitate its application in drug development and materials science. The detailed methodologies also serve as a practical protocol for researchers wishing to conduct similar computational studies.

References

In-depth Technical Guide: Toxicological Data for 4-(4-Bromophenoxy)benzoic Acid

Disclaimer: Publicly available toxicological data specifically for 4-(4-Bromophenoxy)benzoic acid (CAS No. 21120-68-3) is limited. This guide provides a comprehensive overview based on the available information for the parent compound, benzoic acid, and its derivatives as a surrogate to infer potential toxicological properties. The data presented herein should be interpreted with caution and is intended for research and informational purposes only. All data pertaining to benzoic acid and its other derivatives are explicitly noted.

Executive Summary

This compound is an aromatic carboxylic acid with applications as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Due to the scarcity of specific toxicological studies on this compound, this document leverages data from structurally related compounds, primarily benzoic acid, to provide a potential toxicological profile. Benzoic acid and its salts are generally considered to have low acute toxicity.[2] However, they can cause skin and eye irritation, and some studies suggest a potential for genotoxicity at high concentrations in vitro.[2][3] The primary toxicological concerns for benzoic acid derivatives often revolve around local irritation and potential systemic effects following high-dose or prolonged exposure.

Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Name | This compound | - |

| CAS Number | 21120-68-3 | - |

| Molecular Formula | C13H9BrO3 | - |

| Molecular Weight | 293.11 g/mol | - |

| Appearance | Solid | Sigma-Aldrich |

| Melting Point | 187-190 °C | Sigma-Aldrich |

Toxicological Data Summary

The following tables summarize the available toxicological data for benzoic acid and its derivatives, which may serve as a reference for this compound.

Table 1: Acute Toxicity of Benzoic Acid

| Endpoint | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 1700 mg/kg | [4] |

| LD50 | Mouse | Oral | 1940 mg/kg | [4] |

| LD50 | Dog | Oral | 2000 mg/kg | [4] |

| LD50 | Rabbit | Dermal | >10000 mg/kg | [4] |

Table 2: Genotoxicity of Benzoic Acid in vitro

| Assay | Test System | Concentration | Result | Reference |

| Chromosomal Aberration | Human Lymphocytes | 200 and 500 µg/mL | Significant increase | [3] |

| Sister Chromatid Exchange | Human Lymphocytes | 50, 100, 200, and 500 µg/mL | Significant increase | [3] |

| Micronucleus Test | Human Lymphocytes | 200 and 500 µg/mL | Significant increase | [3] |

| Ames Test | Salmonella typhimurium | Various strains | Negative | [3] |

Table 3: Other Toxicological Endpoints of Benzoic Acid and its Derivatives

| Endpoint | Species | Observation | Reference |

| Skin Irritation | Human | Can cause mild irritation. | [5] |

| Eye Irritation | Rabbit | Can cause serious eye irritation. | [6] |

| Carcinogenicity | Not specified | Not classifiable as to its carcinogenicity to humans (Group D). | [2] |

| Reproductive Toxicity | Rat | No adverse effects on fertility or lactation observed in a four-generation study with benzoic acid in the diet. | [7] |

Experimental Protocols

Detailed experimental protocols for this compound are not available. The following are generalized methodologies for key toxicological assays based on OECD guidelines, which would be relevant for assessing the safety of this compound.

Acute Oral Toxicity (OECD 423)

-

Test Animals: Typically, adult female rats are used.

-

Dosage: A single oral dose is administered. The starting dose is selected from one of four fixed levels (5, 50, 300, and 2000 mg/kg body weight).

-

Procedure: Animals are fasted prior to dosing. After administration of the substance, animals are observed for mortality, clinical signs, and body weight changes for at least 14 days.

-

Endpoint: The LD50 is estimated based on the number of animal deaths.

In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method (OECD 439)

-

Test System: A reconstructed human epidermis model is used.

-

Procedure: The test chemical is applied topically to the skin tissue surface. Tissues are then incubated for a defined period.

-

Endpoint: Cell viability is measured, typically by the MTT assay. A reduction in cell viability below a certain threshold indicates an irritant potential.

In Vitro Mammalian Chromosomal Aberration Test (OECD 473)

-

Test System: Cultured mammalian cells, such as human lymphocytes or Chinese hamster ovary (CHO) cells.

-

Procedure: Cells are exposed to the test substance at various concentrations, with and without metabolic activation (S9 mix). Cells are harvested at a suitable time after exposure, and chromosomes are prepared for microscopic examination.

-

Endpoint: The frequency of structural and numerical chromosomal aberrations is determined.

Potential Signaling Pathways

Specific signaling pathways affected by this compound have not been elucidated. However, studies on benzoic acid and its derivatives suggest potential interactions with cellular pathways related to stress response and metabolism. For instance, benzoic acid has been shown to inhibit macroautophagy in yeast, a key cellular recycling pathway.[8][9] Some benzoic acid derivatives have also been investigated for their effects on histone deacetylases (HDACs), which play a crucial role in gene expression.[10]

Conceptual Diagram of Potential Cellular Effects

The following diagram illustrates a hypothetical workflow for investigating the toxicological effects of a novel benzoic acid derivative like this compound, from initial screening to potential mechanism of action studies.

References

- 1. chemimpex.com [chemimpex.com]

- 2. hhpprtv.ornl.gov [hhpprtv.ornl.gov]

- 3. The in vitro genotoxicity of benzoic acid in human peripheral blood lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantification of tetrabromo benzoic acid and tetrabromo phthalic acid in rats exposed to the flame retardant Uniplex FPR-45 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives | MDPI [mdpi.com]

- 6. 364623-84-7 4-[(4-Bromophenoxy)methyl]benzoic acid AKSci 6513CC [aksci.com]

- 7. mdpi.com [mdpi.com]

- 8. Benzoic acid, a weak organic acid food preservative, exerts specific effects on intracellular membrane trafficking pathways in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Benzoic Acid, a Weak Organic Acid Food Preservative, Exerts Specific Effects on Intracellular Membrane Trafficking Pathways in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(4-Bromophenoxy)benzoic Acid: Discovery, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(4-Bromophenoxy)benzoic acid, a molecule of significant interest in medicinal chemistry, polymer science, and materials research. While the specific historical details of its initial discovery and synthesis are not prominently documented in readily available literature, its structural motif suggests a genesis rooted in the development of diaryl ethers. This guide outlines the plausible synthetic pathway via the Ullmann condensation, presents its physicochemical and spectral properties, and discusses its applications.

Introduction

This compound is an aromatic carboxylic acid characterized by a benzoic acid moiety linked to a 4-bromophenyl group through an ether bond. This structural arrangement imparts a unique combination of properties, making it a valuable intermediate in the synthesis of a variety of functional molecules. The presence of the carboxylic acid group provides a handle for further chemical modifications, such as esterification or amidation, while the bromophenoxy group can influence the molecule's electronic properties and provide a site for cross-coupling reactions. Its applications span from being a key building block in the development of pharmaceuticals, including anti-inflammatory and analgesic drugs, to its use in the synthesis of high-performance polymers and agrochemicals. [cite: ]

History and Discovery

The precise date and discoverer of this compound are not well-documented in historical chemical literature. However, the core chemical structure, a diaryl ether, points towards the era of the development of the Ullmann condensation in the early 20th century. This reaction, discovered by Fritz Ullmann, provided the first reliable method for the synthesis of diaryl ethers. It is highly probable that this compound was first synthesized as part of the broader exploration of the scope and utility of the Ullmann reaction, which involves the copper-catalyzed coupling of an aryl halide with a phenol.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in various experimental settings.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₃H₉BrO₃ | [1] |

| Molecular Weight | 293.12 g/mol | [1] |

| CAS Number | 21120-68-3 | [1][2] |

| Appearance | White to off-white powder | |

| Melting Point | 187-190 °C | [2] |

| Boiling Point | 407 °C at 760 mmHg (Predicted) | [2] |

| pKa | 4.27 ± 0.10 (Predicted) | [1] |

| XLogP3 | 4.6 (Predicted) | [2] |

Synthesis

The most common and logical method for the synthesis of this compound is the Ullmann condensation. This reaction involves the copper-catalyzed coupling of a 4-halobenzoic acid (or its ester derivative) with 4-bromophenol.

Synthetic Workflow

The general workflow for the synthesis of this compound via the Ullmann condensation is depicted in the following diagram.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound based on the Ullmann condensation.

Materials:

-

4-Iodobenzoic acid

-

4-Bromophenol

-

Potassium carbonate (K₂CO₃), anhydrous

-

Copper(I) iodide (CuI)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Hydrochloric acid (HCl), 1 M

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-iodobenzoic acid (1.0 eq), 4-bromophenol (1.2 eq), and anhydrous potassium carbonate (2.0 eq).

-

Addition of Catalyst and Solvent: Add copper(I) iodide (0.1 eq) to the flask. Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon). Add anhydrous DMF to the flask.

-

Reaction: Heat the reaction mixture to 120-140 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a beaker containing 1 M hydrochloric acid to neutralize the excess base and precipitate the crude product. Stir the acidic mixture for 30 minutes.

-

Purification: Collect the precipitate by vacuum filtration and wash with water. Dissolve the crude product in ethyl acetate. Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Recrystallize the resulting solid from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Table 2: Representative Reaction Parameters and Yields for Ullmann Condensation

| Aryl Halide | Phenol | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 4-Iodobenzoic acid | 4-Bromophenol | CuI | K₂CO₃ | DMF | 130 | 18 | ~70-85 |

| 4-Bromobenzoic acid | 4-Bromophenol | CuI | K₂CO₃ | DMF | 140 | 24 | ~60-75 |

Note: Yields are approximate and can vary based on specific reaction conditions and purification methods.

Spectroscopic Characterization

The structural identity and purity of this compound are confirmed by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons. The protons on the benzoic acid ring will appear as two doublets (or a more complex pattern depending on the coupling), and the protons on the bromophenoxy ring will also appear as two doublets. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift.

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the 13 carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the carbon atoms of the two aromatic rings, and the carbons attached to the ether oxygen and bromine atoms.

Note: Specific chemical shifts will depend on the solvent used for analysis. No experimentally verified spectra were found in the searched literature.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule. Key expected peaks are summarized in Table 3.

Table 3: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3300-2500 (broad) | O-H stretch | Carboxylic acid |

| ~1700 | C=O stretch | Carboxylic acid |

| ~1600, ~1500 | C=C stretch | Aromatic ring |

| ~1240 | C-O stretch | Aryl ether |

| ~1070 | C-Br stretch | Aryl bromide |

Mass Spectrometry (MS)

Mass spectrometry will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion peak and any bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).

Note: No experimentally verified mass spectrum was found in the searched literature.

Applications

This compound is a versatile building block with applications in several areas of chemical research and development.

-

Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly in the development of anti-inflammatory and analgesic drugs. The diaryl ether motif is a common scaffold in many biologically active molecules.

-

Polymer Chemistry: This compound can be used as a monomer in the synthesis of high-performance polymers such as polyetherketones (PEKs).[3] The rigid aromatic structure and the reactive carboxylic acid group make it suitable for creating polymers with high thermal stability and mechanical strength.

-

Agrochemicals: The bromophenoxy moiety is found in some herbicides and pesticides. This compound can be a precursor for the synthesis of new agrochemical candidates.

-

Materials Science: The unique electronic and structural properties of this molecule make it a candidate for the development of novel materials, including liquid crystals and organic light-emitting diodes (OLEDs).

Conclusion

This compound, while lacking a detailed and celebrated history of discovery, remains a compound of significant utility in modern organic synthesis. Its preparation, primarily through the robust Ullmann condensation, provides access to a versatile building block for the creation of complex molecules with diverse applications in medicine, materials science, and agriculture. The physicochemical and spectral properties outlined in this guide provide a foundational understanding for researchers and professionals working with this important chemical intermediate. Further research into its biological activities and the development of more efficient and sustainable synthetic methods will continue to enhance its value in various scientific disciplines.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 4-(4-Bromophenoxy)benzoic Acid via Ullmann Condensation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 4-(4-Bromophenoxy)benzoic acid, a valuable intermediate in the development of pharmaceuticals and functional materials. The synthesis is achieved through a copper-catalyzed Ullmann condensation reaction between 4-hydroxybenzoic acid and 1,4-dibromobenzene. This application note includes a comprehensive experimental protocol, tabulated reaction parameters and product characterization data, and visual diagrams to illustrate the reaction pathway and experimental workflow.

Introduction

The Ullmann condensation is a well-established and versatile method for the formation of carbon-oxygen bonds, particularly in the synthesis of diaryl ethers. This reaction typically involves the copper-catalyzed coupling of an aryl halide with a phenol in the presence of a base. Diaryl ether moieties are prevalent in a wide range of biologically active molecules and functional materials, making the Ullmann condensation a critical transformation in organic synthesis. This compound serves as a key building block in the synthesis of more complex molecules, including potential therapeutic agents and specialized polymers. The presence of both a carboxylic acid group and a bromine atom allows for further functionalization, making it a versatile intermediate for drug discovery and material science applications.

Reaction Principle

The synthesis of this compound proceeds via a copper(I)-catalyzed nucleophilic aromatic substitution. In this reaction, 4-hydroxybenzoic acid acts as the nucleophile and 1,4-dibromobenzene serves as the aryl halide substrate. A base is used to deprotonate the phenolic hydroxyl group of 4-hydroxybenzoic acid, forming a more nucleophilic phenoxide. The copper(I) catalyst facilitates the coupling of this phenoxide with 1,4-dibromobenzene to form the desired diaryl ether.

Data Presentation

Table 1: Reactants and Stoichiometry

| Reactant | Molecular Formula | Molar Mass ( g/mol ) | Moles | Mass (g) | Stoichiometric Ratio |

| 4-Hydroxybenzoic Acid | C₇H₆O₃ | 138.12 | 0.10 | 13.81 | 1.0 |

| 1,4-Dibromobenzene | C₆H₄Br₂ | 235.90 | 0.12 | 28.31 | 1.2 |

| Copper(I) Iodide (CuI) | CuI | 190.45 | 0.01 | 1.90 | 0.1 |

| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 0.20 | 27.64 | 2.0 |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | - | 150 mL | - |

Table 2: Reaction Conditions and Product Characterization

| Parameter | Value |

| Reaction Temperature | 140-150 °C |

| Reaction Time | 18-24 hours |

| Atmosphere | Inert (Nitrogen or Argon) |

| Product Yield (Isolated) | 75-85% |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 187-190 °C |

| Molecular Formula | C₁₃H₉BrO₃ |

| Molar Mass | 293.11 g/mol |

| ¹H NMR (DMSO-d₆, 400 MHz), δ (ppm) | 12.9 (s, 1H, COOH), 7.95 (d, J=8.8 Hz, 2H), 7.65 (d, J=8.8 Hz, 2H), 7.10 (d, J=8.8 Hz, 2H), 7.00 (d, J=8.8 Hz, 2H) |

| ¹³C NMR (DMSO-d₆, 100 MHz), δ (ppm) | 166.8, 161.5, 155.0, 132.5, 131.8, 128.5, 120.0, 118.5, 117.0 |

Experimental Protocol

Materials and Reagents

-

4-Hydroxybenzoic acid (≥99%)

-

1,4-Dibromobenzene (≥98%)

-

Copper(I) iodide (CuI, ≥98%)

-

Anhydrous potassium carbonate (K₂CO₃, ≥99%)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Hydrochloric acid (HCl), 2M solution

-

Ethanol (95%)

-

Deionized water

-

Celite®

Equipment

-

Three-neck round-bottom flask (500 mL)

-

Reflux condenser

-

Mechanical stirrer or magnetic stirrer with stir bar

-

Thermometer or thermocouple

-

Heating mantle

-

Inert gas (Nitrogen or Argon) supply with bubbler

-

Büchner funnel and filter flask

-

Separatory funnel (500 mL)

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

Procedure

-

Reaction Setup:

-

To a 500 mL three-neck round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and an inert gas inlet, add 4-hydroxybenzoic acid (13.81 g, 0.10 mol), 1,4-dibromobenzene (28.31 g, 0.12 mol), copper(I) iodide (1.90 g, 0.01 mol), and anhydrous potassium carbonate (27.64 g, 0.20 mol).

-

Add 150 mL of anhydrous DMF to the flask.

-

Flush the flask with nitrogen or argon for 10-15 minutes to ensure an inert atmosphere.

-

-

Reaction Execution:

-

Begin stirring the reaction mixture.

-